![molecular formula C8H16O B3425772 6-Methylhept-5-en-2-ol CAS No. 4630-06-2](/img/structure/B3425772.png)
6-Methylhept-5-en-2-ol
Overview
Description
6-Methylhept-5-en-2-ol, also known as Sulcatol, is a secondary alcohol . It has a molecular formula of C8H16O and an average mass of 128.212 Da .
Synthesis Analysis
The synthesis of (S)-6-methylhept-5-en-2-ol, which is the aggregation pheromone of Gnathotrichus sulcatus, has been developed from 3 S,7-dimethylocta-1,6-diene . Another method involves the synthesis of the insect pheromone ®-6-methylhept-5-en-2-ol (sulcatol) from tert-butyl (E, E)-hexa-2,4-dienoate .Molecular Structure Analysis
The molecular structure of 6-Methylhept-5-en-2-ol can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
6-Methylhept-5-en-2-ol has a molecular weight of 128.2120 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Properties
6-Methyl-5-hepten-2-ol is a compound with the formula C8H16O and a molecular weight of 128.2120 . It is also known by other names such as Sulcatol, 2-Methyl-2-hepten-6-ol, and DL-6-Methyl-5-hepten-2-ol .
Use in Pheromone Synthesis
This compound is used in the synthesis of aggregation pheromones of the ambrosia beetle . These pheromones are chemical substances that trigger a social response in members of the same species, and are often used in pest control strategies.
Pharmaceutical Intermediates
6-Methyl-5-hepten-2-ol is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients.
Insect Attractant
In addition to its role in pheromone synthesis, 6-Methyl-5-hepten-2-ol is also used as an insect attractant . This makes it useful in traps and other pest control methods.
Chemoselective Hydrogenation
A study has shown that 6-Methyl-5-hepten-2-ol can be produced through the chemoselective hydrogenation of 6-methyl-5-hepten-2-one . This process was carried out using a silica-supported Cu (Cu/SiO2) catalyst prepared by using organic additive-assisted impregnation .
Ant Behavior Modifier
Research has shown that 6-Methyl-5-hepten-2-ol is present in the mandibular gland secretions of workers of certain Formica species . The compound functions as a releaser of alarm behavior for worker ants .
Safety and Hazards
Mechanism of Action
Target of Action
6-Methyl-5-hepten-2-ol, also known as Sulcatol, is primarily used in the synthesis of aggregation pheromones of the ambrosia beetle . The ambrosia beetle is an insect pest of harvested timber in the Pacific North Coast . The compound acts as an attractant, luring the beetles to traps or to areas where they can be controlled .
Mode of Action
It is known that the compound mimics the natural pheromones of the beetle, causing them to be attracted to the source of the scent . This suggests that the compound interacts with the olfactory receptors of the beetles, triggering a behavioral response.
Result of Action
The primary result of the action of 6-Methyl-5-hepten-2-ol is the attraction of the ambrosia beetle. By mimicking the beetle’s natural pheromones, the compound lures the beetles towards it. This can be used to trap the beetles or lead them to areas where they can be controlled, helping to manage this pest species .
Action Environment
The efficacy and stability of 6-Methyl-5-hepten-2-ol can be influenced by various environmental factors. For example, the compound’s volatility means it can be easily dispersed in the air, which can be affected by wind and temperature conditions. Furthermore, the compound’s effectiveness as an attractant may be influenced by the presence of other scents in the environment. The compound is also flammable and should be stored and handled away from fire sources and high temperatures .
properties
IUPAC Name |
6-methylhept-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFFKYYKJVVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051754 | |
Record name | 6-Methylhept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylhept-5-en-2-ol | |
CAS RN |
1569-60-4, 4630-06-2 | |
Record name | 6-Methyl-5-hepten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1569-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulcatol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-METHYL-5-HEPTEN-2-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66273 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hepten-2-ol, 6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Methylhept-5-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylhept-5-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULCATOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-Sulcatol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030030 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.